N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions. The key steps include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The benzodioxole and furan intermediates are coupled with a piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of benzodioxole, furan, and piperidine rings, which confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-18(19(25)22-15-1-2-16-17(9-15)29-12-28-16)21-10-13-3-6-23(7-4-13)20(26)14-5-8-27-11-14/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGRTPSVGXKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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